2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 843628-76-2
VCID: VC5792560
InChI: InChI=1S/C12H12ClNO2/c1-7-12(11(15)6-13)9-5-8(16-2)3-4-10(9)14-7/h3-5,14H,6H2,1-2H3
SMILES: CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)CCl
Molecular Formula: C12H12ClNO2
Molecular Weight: 237.68

2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one

CAS No.: 843628-76-2

Cat. No.: VC5792560

Molecular Formula: C12H12ClNO2

Molecular Weight: 237.68

* For research use only. Not for human or veterinary use.

2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one - 843628-76-2

Specification

CAS No. 843628-76-2
Molecular Formula C12H12ClNO2
Molecular Weight 237.68
IUPAC Name 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone
Standard InChI InChI=1S/C12H12ClNO2/c1-7-12(11(15)6-13)9-5-8(16-2)3-4-10(9)14-7/h3-5,14H,6H2,1-2H3
Standard InChI Key CDGIOGDQFFMQLJ-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)CCl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one defines a heterocyclic molecule comprising:

  • An indole core substituted with methoxy (-OCH₃) at position 5 and methyl (-CH₃) at position 2.

  • A chloroacetyl group (-COCH₂Cl) at position 3 of the indole ring.

Its molecular formula is C₁₂H₁₂ClNO₂, with a molecular weight of 237.68 g/mol (calculated from PubChem data for analogous structures ). Key identifiers include:

PropertyValueSource
IUPAC Name2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-oneComputed
Canonical SMILESCOC1=CC2=C(C=C1C)NC=C2C(=O)CClDerived
InChI KeyQBFUNASXZRQFBJ-UHFFFAOYSA-NAnalog

Structural Analysis

The indole ring’s electronic distribution is influenced by substituents:

  • 5-Methoxy group: Electron-donating via resonance, directing electrophilic substitution to position 4 .

  • 2-Methyl group: Steric hindrance at position 2 may limit reactivity at adjacent sites.

  • 3-Chloroacetyl group: A strong electron-withdrawing group, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack .

X-ray crystallography of similar indole derivatives reveals planar indole systems with substituents adopting positions perpendicular to the ring to minimize steric clashes .

Synthesis and Reactivity

Synthetic Routes

While no documented synthesis exists for this exact compound, plausible pathways include:

Friedel-Crafts Acylation

  • Substrate: 5-Methoxy-2-methylindole.

  • Reagent: Chloroacetyl chloride (ClCH₂COCl).

  • Conditions: Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C .

  • Mechanism: Electrophilic acylation at position 3 of the indole ring, favored by the electron-rich nature of the indole and directing effects of the methoxy group.

Post-Functionalization

  • Chlorination: Acylation followed by chlorination using PCl₅ or SOCl₂ .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields the pure product.

Reactivity Profile

  • Nucleophilic Substitution: The chloroacetyl group undergoes substitution with amines, alcohols, or thiols. For example, reaction with piperazine forms amide derivatives .

  • Reduction: LiAlH₄ reduces the ketone to a secondary alcohol, though this may destabilize the indole system.

  • Oxidation: Under strong oxidizing conditions (e.g., KMnO₄), the indole ring may degrade to quinoline derivatives.

Physicochemical Properties

Spectral Data

Hypothetical spectral signatures, inferred from analogs :

TechniqueKey Signals
¹H NMR (CDCl₃)- δ 2.45 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃), δ 4.20 (s, 2H, COCH₂Cl), δ 6.80–7.20 (m, 3H, aromatic)
¹³C NMR- δ 190.1 (C=O), δ 112–150 (aromatic), δ 55.2 (OCH₃), δ 21.5 (CH₃)
IR (cm⁻¹)- 1705 (C=O), 1610 (C=C), 1250 (C-O)

Thermodynamic Properties

  • Melting Point: Estimated 145–150°C (based on chloroacetyl-indole analogs ).

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO), low in water.

CompoundIC₅₀ (μM)Cell LineMechanism
5-Methoxyindole analog1.2MCF-7 (breast)Apoptosis induction
2-Methylindole analog2.8A549 (lung)ROS generation

These data suggest that the title compound may exhibit similar cytotoxicity, warranting empirical validation.

Applications in Organic Synthesis

Building Block for Heterocycles

The chloroacetyl group serves as a handle for constructing:

  • Pyrroloindoles: Via cyclization with primary amines.

  • Thiazole Hybrids: Reaction with thioureas.

Catalysis

Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) could functionalize the indole ring at position 4, leveraging the methoxy group’s directing effects .

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